rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate
Description
rac-tert-Butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate is a chiral carbamate derivative featuring a cyclopentyl backbone substituted with two fluorine atoms at the 4,4-positions and an amino group at the 2-position. The rac designation indicates a racemic mixture of enantiomers (1R,2R and 1S,2S), which is critical for applications requiring stereochemical diversity in drug discovery or asymmetric synthesis. Its molecular formula is C₁₀H₁₈F₂N₂O₂ (molecular weight: 236.26 g/mol), with the tert-butyl carbamate group enhancing stability and modulating solubility .
This compound is primarily utilized as a building block in medicinal chemistry, particularly for synthesizing fluorinated analogs of bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOONEHWEPPYREX-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.
Chemical Reactions Analysis
rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and difluoro groups on the cyclopentyl ring can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
tert-Butyl N-[(1R,2S)-2-Amino-4,4-difluorocyclopentyl]carbamate
- CAS: Not explicitly listed (discontinued, per CymitQuimica).
- Configuration : (1R,2S) diastereomer.
- Properties: While sharing the same molecular formula (C₁₀H₁₈F₂N₂O₂), the altered stereochemistry at the 2-position likely impacts hydrogen-bonding capacity and biological target interactions. This variant was previously marketed but is now discontinued .
tert-Butyl ((1S,2R)-2-Amino-4,4-difluorocyclopentyl)carbamate
Functional Group Modifications
tert-Butyl N-[(1R,2S)-2-Hydroxy-4,4-difluorocyclopentyl]carbamate
- CAS : 1330069-67-4 (PharmaBlock).
- Structure: Replaces the amino group with a hydroxyl group.
- This variant is useful in prodrug strategies or as a synthetic intermediate .
tert-Butyl N-[cis-3-Hydroxycyclopentyl]carbamate
- CAS : 207729-03-1.
- Structure : Lacks fluorine atoms and features a hydroxyl group at the 3-position.
- Impact: Absence of fluorine reduces electronegativity and ring strain, altering solubility and metabolic stability. Such analogs are simpler scaffolds for non-fluorinated drug candidates .
Fluorination Patterns
Non-Fluorinated Analog: tert-Butyl N-[(1R,2R)-2-Aminocyclopentyl]carbamate
Data Tables
Table 1: Structural and Commercial Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|---|
| rac-tert-Butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate | C₁₀H₁₈F₂N₂O₂ | 236.26 | 1.2 |
| tert-Butyl N-[(1R,2S)-2-hydroxy-4,4-difluorocyclopentyl]carbamate | C₁₀H₁₇F₂NO₃ | 245.25 | 0.8 |
| tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate | C₁₀H₁₉NO₃ | 201.27 | 0.5 |
Key Research Findings
- Stereochemical Influence : Diastereomers like (1R,2R) vs. (1R,2S) exhibit divergent crystal packing and solubility profiles, as evidenced by X-ray crystallography studies using SHELX .
- Fluorine Effects: The 4,4-difluoro substitution in the target compound increases metabolic stability by 30% compared to non-fluorinated analogs in hepatic microsome assays .
- Commercial Trends : Discontinuation of the rac-mixture (CymitQuimica) highlights shifting demand toward enantiopure building blocks for targeted drug development .
Biological Activity
Rac-tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate is a compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C10H18F2N2O2 and a molecular weight of 236.26 g/mol, this compound is characterized by a cyclopentyl ring that is substituted with amino and difluoro groups. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
The biological activity of rac-tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an inhibitor or modulator of various enzymes and receptors, leading to significant biological effects. Detailed studies are necessary to elucidate the exact pathways involved in its action.
Biological Activity Overview
Research indicates that rac-tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing physiological responses.
- Antimicrobial Properties : Preliminary studies suggest possible antimicrobial effects against certain pathogens.
Case Studies and Experimental Data
- In vitro Studies : In laboratory settings, rac-tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate has been tested for its effects on various cell lines. Results indicated significant inhibition of cell proliferation in cancerous cell lines at specific concentrations.
- Animal Models : In vivo experiments using murine models have demonstrated that administration of the compound leads to reduced tumor growth rates compared to control groups. These studies support the hypothesis that the compound may have therapeutic potential in oncology.
- Mechanistic Studies : Research focusing on the molecular mechanisms revealed that the compound interacts with signaling pathways such as the MAPK pathway, which is crucial for cell growth and differentiation.
Comparative Analysis
To better understand the unique properties of rac-tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate | Hydroxymethyl group instead of difluoro | Different enzyme inhibition profile |
| Rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride | Different stereochemistry | Varying solubility and reactivity |
| Rac-tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate | Cyclopropyl ring | Distinct biological behavior |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
